molecular formula C15H14FNO4S B5676617 N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine

N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine

Cat. No. B5676617
M. Wt: 323.3 g/mol
InChI Key: OQXQBWVHJYAKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine and its analogues involves strategies aimed at increasing lipophilic character for greater inhibitory potential against specific enzymes like aldose reductase. These compounds are synthesized as analogues of simple (phenylsulfonyl)glycines, indicating a methodological focus on enhancing the compound's ability to interact with biological targets through modifications in its molecular structure (Mayfield & Deruiter, 1987).

Molecular Structure Analysis

Structural studies reveal that variations in the substituents attached to the core structure of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine significantly impact its biological activity. For example, the presence of a benzoylamino group in certain positions enhances its inhibitory action, suggesting that both the carbonyl moiety and the aromatic ring are crucial for its biological interactions (Mayfield & Deruiter, 1987).

Chemical Reactions and Properties

N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine participates in Michael addition reactions, which are utilized in the asymmetric synthesis of amino acids that exhibit significant steric bulk and lipophilicity. These properties enhance its binding to various endogenous receptors, making it valuable for designing molecules with desired biological activities (Nagaoka et al., 2020).

Physical Properties Analysis

Studies on compounds similar to N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, such as various sulfonamides and benzene derivatives, provide insights into their physical properties, including crystalline structures and thermal stability. These aspects are essential for understanding the compound's behavior under different conditions and its suitability for pharmaceutical applications (Yu & Li, 2008); (Ma et al., 2008).

Chemical Properties Analysis

The chemical properties of N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, particularly its reactivity and interaction with biological targets, are critical for its potential therapeutic use. Studies focusing on the synthesis and evaluation of similar compounds highlight the importance of specific structural features for achieving desired biological effects, such as inhibiting glycine transporters, which are relevant for neurological disorders (Cioffi et al., 2016); (Lindsley et al., 2006).

Scientific Research Applications

Inhibitory Potential in Aldose Reductase

N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives have shown potential as inhibitors of aldose reductase. The compound 3a, a derivative with increased lipophilic character, exhibited significant inhibitory potency with an IC50 of 0.41 µM. This inhibitory activity is crucial for managing complications related to diabetes, as aldose reductase plays a role in the polyol pathway involved in diabetic complications (Mayfield & Deruiter, 1987).

Glycine Transporter-1 (GlyT-1) Inhibitors

N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives have been explored for their role as Glycine Transporter-1 (GlyT-1) inhibitors. These inhibitors play a role in modulating glycinergic neurotransmission, which is crucial in the central nervous system. The derivatives showed a balance of in vitro potency and selectivity, with favorable ADME profiles, pharmacokinetic, and safety characteristics. These characteristics make them potential candidates for the treatment of disorders related to GlyT-1 dysfunction (Cioffi et al., 2016).

Micellar Electrokinetic Capillary Chromatography (MEKC)

In the field of analytical chemistry, N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, specifically its variant N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt, has been utilized in micellar electrokinetic capillary chromatography (MEKC). This application allows for increased efficiency and selectivity differences in the separation of compounds, demonstrating the versatility of these derivatives in analytical methods (de Ridder et al., 2001).

Enantioselective Phase-Transfer Catalysis

N-benzylcinchonidinium salts, including N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine derivatives, have shown significant impact in enantioselective phase-transfer catalysis. This application is particularly relevant in the preparation of alpha-alkylated amino acid derivatives, demonstrating the compound's utility in organic synthesis and pharmaceutical development (Jew et al., 2002).

properties

IUPAC Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-13-6-8-14(9-7-13)22(20,21)17(11-15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXQBWVHJYAKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 3
Reactant of Route 3
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 4
Reactant of Route 4
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 5
Reactant of Route 5
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine
Reactant of Route 6
N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.